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For researchers, scientists, and drug development professionals navigating the complex

landscape of advanced lithography, the choice of an Extreme Ultraviolet (EUV) light source is a

critical decision. This guide provides an objective comparison of xenon-based EUV sources

against other leading technologies, supported by experimental data and detailed

methodologies.

The relentless pursuit of smaller and more powerful semiconductor devices has propelled the

development of EUV lithography, a technology capable of patterning features at the nanometer

scale. At the heart of every EUV lithography system lies the light source, which must deliver

high power, stable, and clean EUV radiation at a wavelength of 13.5 nm. This guide delves into

the performance of xenon-based EUV sources and benchmarks them against prominent

alternatives, including tin-based laser-produced plasma (LPP), discharge-produced plasma

(DPP), and free-electron lasers (FEL).

Performance Benchmarks: A Quantitative
Comparison
The selection of an EUV light source is often a trade-off between various performance

parameters. The following tables summarize key quantitative data for different EUV source

technologies to facilitate a direct comparison.
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Performance

Metric
Xenon LPP Tin LPP

Discharge-

Produced

Plasma

(DPP)

Free-

Electron

Laser (FEL)

Source(s)

Conversion

Efficiency

(CE)

0.3% - 1% 2% - 6%
~2% (Sn),

<1% (Xe)

Not

Applicable

In-band EUV

Power
Up to 10 W

>500 W

demonstrated

Up to 35 W

(Xe Z-pinch)

Potentially >1

kW

Plasma

Temperature
~20-50 eV ~20-50 eV ~20-50 eV

Not

Applicable

Debris

Generation

Low (Inert

Gas)

High

(Mitigation

Required)

Moderate to

High

None

(Electron

Beam)

Wavelength

Stability
High High Moderate Very High

Power

Stability
High High Moderate Very High

Table 1: Key Performance Indicators of EUV Source Technologies.
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Technology Capital Cost Operating Cost
Key

Consumables
Source(s)

Xenon LPP High Moderate

Xenon Gas,

Laser

Components

Tin LPP Very High High

Tin Droplets,

Laser

Components,

Debris Mitigation

Systems

Discharge-

Produced

Plasma (DPP)

Moderate Moderate
Electrodes, Fuel

(Xe or Sn)

Free-Electron

Laser (FEL)
Extremely High High

Electron Gun

Components,

Cryogenics

Table 2: Cost of Ownership Comparison.

Experimental Protocols
Understanding the methodologies behind the data is crucial for a comprehensive evaluation.

The following sections detail the typical experimental setups and protocols for characterizing

EUV sources.

Laser-Produced Plasma (LPP) Sources (Xenon and Tin)
Objective: To measure the conversion efficiency, in-band EUV power, and stability of LPP

sources.

Experimental Setup:

Laser System: A high-power pulsed laser, typically a CO2 laser for tin LPP or a Nd:YAG laser

for xenon LPP, is used to irradiate the target material.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14602371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Delivery System: For tin LPP, a droplet generator produces microscopic tin droplets

that are precisely timed to intersect the laser pulse. For xenon LPP, a jet of liquid or gaseous

xenon is used as the target.

Vacuum Chamber: The entire experiment is conducted in a high-vacuum environment to

prevent absorption of EUV radiation.

EUV Diagnostics:

EUV Power Meter: Measures the total in-band EUV power.

Spectrometer: Analyzes the spectral purity of the EUV emission.

Pinhole Camera: Images the plasma to determine its size and shape.

Ion Probes/Mass Spectrometer: Characterizes the ion debris emitted from the plasma.

Protocol:

The target material (tin droplets or xenon jet) is introduced into the vacuum chamber.

The pulsed laser is focused onto the target, creating a high-temperature plasma.

The emitted EUV radiation is collected and measured by the EUV power meter and

spectrometer.

The plasma is imaged using the pinhole camera to determine the source size.

Ion debris is collected and analyzed to assess the contamination risk to nearby optics.

The stability of the EUV output is measured over a large number of laser pulses.

Conversion efficiency is calculated as the ratio of the in-band EUV energy to the input laser

energy.

Discharge-Produced Plasma (DPP) Sources
Objective: To characterize the EUV output and stability of DPP sources.
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Experimental Setup:

Electrode Assembly: Two electrodes are placed in close proximity within a vacuum chamber.

Pulsed Power System: A high-voltage, high-current pulsed power supply is used to create a

discharge between the electrodes.

Fuel Delivery System: A gas puff or vaporized solid material (like tin) is introduced between

the electrodes.

EUV Diagnostics: Similar to those used for LPP sources.

Protocol:

The fuel material is injected into the gap between the electrodes.

A high-voltage pulse is applied across the electrodes, causing a breakdown of the fuel and

forming a plasma.

The plasma is compressed and heated by the magnetic field generated by the high current

(Z-pinch effect), leading to the emission of EUV radiation.

The EUV output, spectral characteristics, and plasma size are measured using the

respective diagnostic tools.

The stability of the EUV emission is assessed over multiple discharge pulses.

Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental

workflows of the different EUV source technologies.
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Caption: Workflow for Laser-Produced Plasma (LPP) EUV Sources.

To cite this document: BenchChem. [A Comparative Guide to EUV Lithography Light
Sources: Benchmarking Xenon-Based Technology]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b14602371#benchmarking-xenon-based-
euv-sources-against-other-lithography-technologies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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